molecular formula C20H22N4O3S2 B3307359 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 933004-21-8

5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B3307359
CAS No.: 933004-21-8
M. Wt: 430.5 g/mol
InChI Key: KIXLTOWGLZHIMP-UHFFFAOYSA-N
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Description

5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl group and the morpholine-substituted pyridazine ring. Common reagents used in these reactions include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various types of chemical reactions including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethyl group and morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce corresponding amines.

Scientific Research Applications

5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Thiophene Sulfonamides: Compounds with thiophene rings and sulfonamide groups but different side chains.

    Morpholine-Substituted Compounds: Molecules featuring morpholine rings attached to various cores.

Uniqueness

What sets 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-17-6-9-20(28-17)29(25,26)23-16-5-3-4-15(14-16)18-7-8-19(22-21-18)24-10-12-27-13-11-24/h3-9,14,23H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXLTOWGLZHIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Reactant of Route 5
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Reactant of Route 6
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

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